molecular formula C5H6ClN3O4S B1435622 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride CAS No. 1803567-59-0

1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1435622
CAS No.: 1803567-59-0
M. Wt: 239.64 g/mol
InChI Key: IRVLEGKFUZOCMB-UHFFFAOYSA-N
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Description

1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride: is a chemical compound with the molecular formula C5H6ClN3O4S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride typically involves the nitration of 1,4-dimethylpyrazole followed by sulfonylation. The nitration process introduces a nitro group (-NO2) at the 3-position of the pyrazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, would be essential for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide derivatives: Formed from substitution with amines.

    Sulfonate ester derivatives: Formed from substitution with alcohols.

    Sulfonothioate derivatives: Formed from substitution with thiols.

    Amino derivatives: Formed from reduction of the nitro group.

    Carboxylic acid or aldehyde derivatives: Formed from oxidation of the methyl groups

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of a wide range of derivatives with varying biological and chemical properties .

Properties

IUPAC Name

2,4-dimethyl-5-nitropyrazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O4S/c1-3-4(9(10)11)7-8(2)5(3)14(6,12)13/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVLEGKFUZOCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1[N+](=O)[O-])C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride
Reactant of Route 2
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride
Reactant of Route 3
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride
Reactant of Route 4
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride
Reactant of Route 5
1,4-dimethyl-3-nitro-1H-pyrazole-5-sulfonyl chloride

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